molecular formula C18H30N4O2 B5523771 4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine

4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine

Cat. No.: B5523771
M. Wt: 334.5 g/mol
InChI Key: YIPBZQGTBYOFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine is a useful research compound. Its molecular formula is C18H30N4O2 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.23687621 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-tumor Applications

Compounds containing pyrazole, piperidine, and morpholine structures have been investigated for their anti-tumor properties. For example, benzopyranylamine compounds with morpholine and piperidine derivatives have shown activity against human breast, CNS, and colon cancer cell lines in vitro, with some being selected for in vivo testing against breast and other cancers (L. Jurd, 1996).

Lanthanoid Chelation for Material Science

Lanthanoid chelates with pyrazolone derivatives, including those modified with piperidine and morpholine, have been characterized for their physicochemical properties. The electronic spectra of these complexes were studied, indicating applications in materials science, particularly in understanding hypersensitivity phenomena related to coordination environment and solvent medium (A. Roy & K. Nag, 1978).

Synthetic Chemistry and Fluorescent Materials

In synthetic chemistry, ketone derivatives of propargylamines, including those with piperidinyl and morpholinyl groups, have been developed as synthetic equivalents for conjugated enynones. These compounds are useful in synthesizing fluorescent pyrazoles and dihydropyrazoles, indicating applications in creating fluorescent materials and probes (I. Odin et al., 2022).

Histamine H3 Antagonists for Neurological Disorders

Morpholine and piperidine derivatives have been studied as potent histamine H3 antagonists, with applications in treating neurological disorders. These compounds, through their action as H3 receptor antagonists, show potential in modulating wakefulness and could be explored for treating sleep disorders and promoting alertness (C. Dvorak et al., 2005).

Crystal Structure and Spectroscopic Analysis

The crystal structures and spectroscopic properties of compounds featuring piperidine and morpholine have been determined, providing a foundation for the design of new materials and pharmaceuticals. For instance, the study of crystal structures can inform the synthesis of bioactive heterocycles with potential applications in drug discovery and development (Gökşin Aydinli et al., 2010).

Properties

IUPAC Name

(2-methyl-5-propan-2-ylpyrazol-3-yl)-[2-(morpholin-4-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-14(2)16-12-17(20(3)19-16)18(23)22-7-5-4-6-15(22)13-21-8-10-24-11-9-21/h12,14-15H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPBZQGTBYOFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N2CCCCC2CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.